molecular formula C10H7NO2 B033812 Isoquinoline-6-carboxylic acid CAS No. 106778-43-2

Isoquinoline-6-carboxylic acid

Cat. No. B033812
CAS RN: 106778-43-2
M. Wt: 173.17 g/mol
InChI Key: ADAHADRJWVCICR-UHFFFAOYSA-N
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Description

Isoquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H7NO2 . It contains an isoquinoline ring and a carboxylic acid group . The compound is a white crystalline solid .


Molecular Structure Analysis

The molecular structure of Isoquinoline-6-carboxylic acid consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for the compound is 1S/C10H7NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-6H,(H,12,13) .


Chemical Reactions Analysis

Isoquinoline compounds, including Isoquinoline-6-carboxylic acid, have been found to interfere with multiple pathways, including nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of Ca2±mediated fusion . These pathways play a crucial role in various biological processes.


Physical And Chemical Properties Analysis

Isoquinoline-6-carboxylic acid is a white crystalline solid . It has a molecular weight of 173.17 . The compound is soluble in ethanol, dichloromethane, and chloroform, and slightly soluble in water .

Scientific Research Applications

Alkaloid Chemistry

Isoquinoline is a part of a large family of compounds known as alkaloids . Alkaloids are nitrogenous secondary metabolites, which are heterocyclic derivatives of amino acids or by the transamination process . They are found in nature and have a wide range of biological activities . Isoquinoline alkaloids are considered as important components of many biologically active products .

Organic Synthesis

Isoquinoline-6-carboxylic acid can be used as an organic synthesis reagent . It can be used in various organic synthesis reactions, such as the development of efficient green catalysts .

Dye Industry

Isoquinoline-6-carboxylic acid can be used as a dye intermediate . It can be used to synthesize dyes with fluorescent properties .

Drug Development

Isoquinoline alkaloids are promising drug candidates due to their diverse structures and use as components of anti-cancer, anti-malarial and some other drugs . Research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists .

Antibacterial Activity

Isoquinoline derivatives, including isoquinoline-3-carboxylic acid, have demonstrated significant antibacterial activity against several plant bacteria . This makes them potential candidates for the development of new, environmentally sustainable bactericides .

Pharmaceutical Chemistry

Isoquinoline alkaloids are structurally complex heterocyclic compounds characterized by a wide range of biological activities . They are considered as important components of many biologically active products . This makes them valuable in the field of pharmaceutical chemistry .

Safety and Hazards

Isoquinoline-6-carboxylic acid should be handled with care. Avoid contact with skin and clothing, avoid breathing vapors or mists, and do not ingest . If swallowed, seek immediate medical assistance .

Mechanism of Action

Target of Action

Isoquinoline-6-carboxylic acid (I6CA) is a derivative of isoquinoline, a type of heterocyclic aromatic organic compound Isoquinolines have been known to interact with various biological targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .

Mode of Action

Isoquinolines, in general, are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of I6CA with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Isoquinoline derivatives are involved in various biochemical pathways. For instance, they are implicated in the biosynthesis of flavonoids and alkaloids . Isoquinolines can influence the “flavonoid biosynthetic pathway” and the "flavonoid and flavonol biosynthetic pathway" . Alkaloids, including indole alkaloids, pyridine alkaloids, imidazole alkaloids, and quinoline alkaloids, were significantly accumulated in old leaves, and a total of 29 genes were associated with these substances .

Pharmacokinetics

The physicochemical properties of i6ca, such as its solubility and stability, suggest that it may have good bioavailability . It is soluble in ethanol, dichloromethane, and chloroform, and slightly soluble in water . These properties could influence its absorption and distribution in the body.

Result of Action

Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

properties

IUPAC Name

isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAHADRJWVCICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622653
Record name Isoquinoline-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-6-carboxylic acid

CAS RN

106778-43-2
Record name 6-Isoquinolinecarboxylic acid
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Record name Isoquinoline-6-carboxylic acid
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Record name Isoquinoline-6-carboxylic acid
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Q & A

Q1: What are the natural sources of Isoquinoline-6-carboxylic acid derivatives?

A1: Research indicates that certain fungi species, particularly those belonging to the Sepedonium genus, produce Isoquinoline-6-carboxylic acid derivatives. For instance, Sepedonium ampullosporum produces a novel compound named Ampullosine (3-methyl-isoquinoline-6-carboxylic acid) []. This compound is responsible for the characteristic yellow color of the culture fluid []. Other species within the Sepedonium genus also produce Ampullosine, though its presence varies [].

Q2: Has the synthesis of Isoquinoline-6-carboxylic acid derivatives been explored?

A3: Yes, researchers have developed synthetic routes for specific Isoquinoline-6-carboxylic acid derivatives. One study details the synthesis of (3(R,S),6S,11b(R,S))-1,3,4,6,7,11b-hexahydro-4-oxo-3-phthalimidopyrido[2,1-a]isoquinoline-6-carboxylic acid, a conformationally restricted dipeptide mimetic of Val-Phe []. This synthesis involved an intramolecular electrophilic addition at the reactive bridgehead carbon []. This suggests potential for creating libraries of peptidomimetics using this scaffold.

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